molecular formula C12H13ClN2 B15337834 4-(3-Azetidinyl)isoquinoline Hydrochloride

4-(3-Azetidinyl)isoquinoline Hydrochloride

Cat. No.: B15337834
M. Wt: 220.70 g/mol
InChI Key: JMSNLFNEGOGFFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662324 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is scaled up using batch or continuous flow reactors. The use of high-quality raw materials and stringent control of reaction parameters ensures consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

MFCD32662324 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of MFCD32662324 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation .

Major Products

The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

MFCD32662324 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD32662324 involves its interaction with specific molecular targets within cells. It binds to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MFCD32662324 include:

  • MFCD32662325
  • MFCD32662326
  • MFCD32662327

Uniqueness

MFCD32662324 stands out due to its specific binding affinity and the unique pathways it affects. Unlike some similar compounds, it has shown a higher efficacy in inhibiting tumor growth and inducing apoptosis, making it a valuable compound in cancer research and treatment .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

4-(azetidin-3-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10;/h1-5,8,10,13H,6-7H2;1H

InChI Key

JMSNLFNEGOGFFC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CC3=CC=CC=C32.Cl

Origin of Product

United States

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